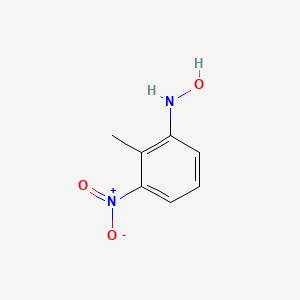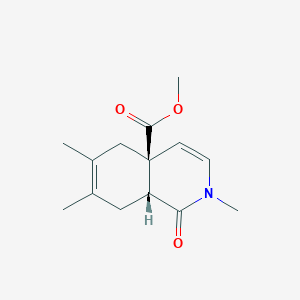
(Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol is a chemical compound with a complex structure that includes a nitrosoamino group and a dimethyl-octadienyl chain
Preparation Methods
The synthesis of (Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol typically involves multiple steps, starting with the preparation of the dimethyl-octadienyl precursor. This precursor is then reacted with nitrosoamino groups under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
(Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The nitrosoamino group can participate in redox reactions, affecting cellular processes and signaling pathways. The dimethyl-octadienyl chain may interact with lipid membranes, influencing membrane fluidity and function.
Comparison with Similar Compounds
Similar compounds to (Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol include other nitrosoamino derivatives and compounds with similar structural features. These compounds may share some chemical properties but differ in their specific applications and effects. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications.
Properties
CAS No. |
80324-66-9 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-[(2Z)-3,7-dimethylocta-2,6-dienyl]-N-(2-hydroxyethyl)nitrous amide |
InChI |
InChI=1S/C12H22N2O2/c1-11(2)5-4-6-12(3)7-8-14(13-16)9-10-15/h5,7,15H,4,6,8-10H2,1-3H3/b12-7- |
InChI Key |
MQPLEPMKSZDUTO-GHXNOFRVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CN(CCO)N=O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCN(CCO)N=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
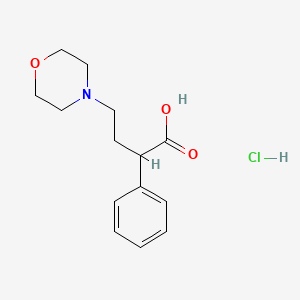

![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
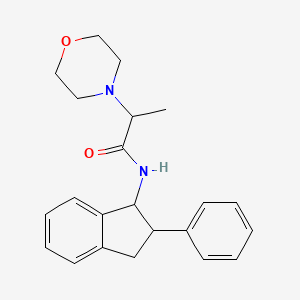
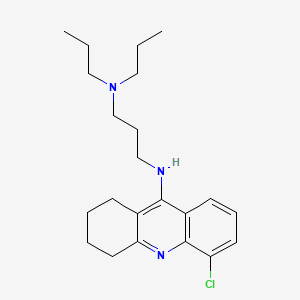
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)

![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
